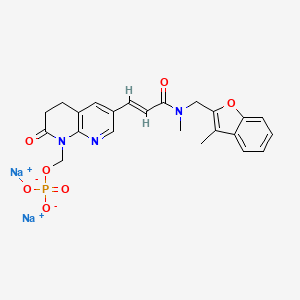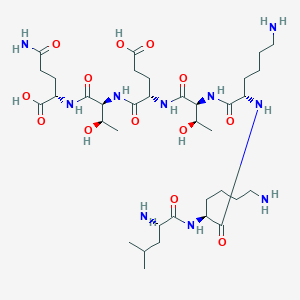
Ursolic aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursolic aldehyde is a naturally occurring compound belonging to the class of oleanolic acid compounds. It is a colorless to light yellow crystalline solid with an aromatic odor. This compound is known for its significant biological activities, including antibacterial, antioxidant, anti-tumor, and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ursolic aldehyde can be synthesized through chemical reactions. One common method involves the oxidation of ursolic acid, a pentacyclic triterpenoid, using specific oxidizing agents under controlled conditions . Another synthetic route includes the reduction of ursolic acid derivatives to form the aldehyde group .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as bear fruit, berries, and certain herbs. The extraction process typically includes solvent extraction followed by purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ursolic aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to ursolic acid or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include ursolic acid, various alcohols, and substituted derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Ursolic aldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.
Industry: Utilized in the formulation of cosmetics and skincare products due to its anti-aging properties
Wirkmechanismus
Ursolic aldehyde exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes like cytochrome P450, reduces oxidative stress by activating the LKB1-AMPK signaling pathway, and induces apoptosis in cancer cells by modulating signaling cascades such as Akt, mTOR, and ERK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ursolic acid
- Oleanolic acid
- Asiaticoside
- Madecassoside
Uniqueness
Ursolic aldehyde is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activities compared to its analogues. While compounds like ursolic acid and oleanolic acid share similar triterpenoid structures, the presence of the aldehyde group in this compound allows for unique interactions with biological targets and enhanced therapeutic potential .
Eigenschaften
Molekularformel |
C30H48O2 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
VLFUANNVMXKBPF-ZAPOICBTSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C=O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)

